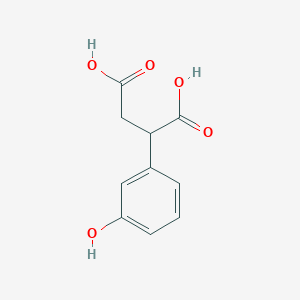
2-(3-Hydroxyphenyl)succinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxyphenyl)succinic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of a hydroxy group attached to a phenyl ring, which is further connected to a succinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxyphenyl)succinic acid can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method involves the use of 3-hydroxyphenylacetic acid as a starting material, which undergoes a series of reactions including oxidation and esterification to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Hydroxyphenyl)succinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-hydroxybenzoic acid or 3-hydroxybenzaldehyde.
Reduction: Formation of 3-hydroxyphenylpropanol or 3-hydroxyphenylpropane.
Substitution: Formation of 3-chlorophenylsuccinic acid or 3-alkylphenylsuccinic acid.
Scientific Research Applications
2-(3-Hydroxyphenyl)succinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyphenyl)succinic acid involves its interaction with various molecular targets and pathways. The hydroxy group on the phenyl ring allows for hydrogen bonding and interaction with enzymes and receptors. The succinic acid moiety can participate in metabolic pathways such as the citric acid cycle, influencing cellular energy production and metabolism.
Comparison with Similar Compounds
2-(3-Hydroxyphenyl)succinic acid can be compared with other similar compounds such as:
3-Hydroxybenzoic acid: Similar in structure but lacks the succinic acid moiety.
3-Hydroxyphenylacetic acid: Contains a similar phenyl ring with a hydroxy group but has an acetic acid moiety instead of succinic acid.
2-(4-Hydroxyphenyl)succinic acid: Similar structure but with the hydroxy group in the para position.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H10O5 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)butanedioic acid |
InChI |
InChI=1S/C10H10O5/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8,11H,5H2,(H,12,13)(H,14,15) |
InChI Key |
YBPDFQPNAFMYKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(E)-Phenylmethylidene]benzenecarboximidamide](/img/structure/B13152020.png)
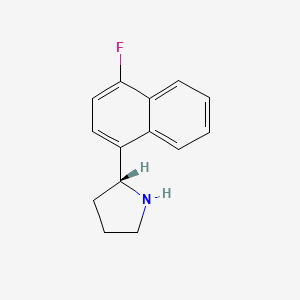
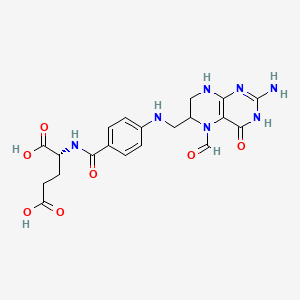

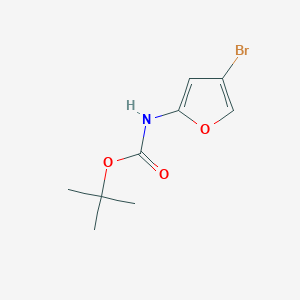
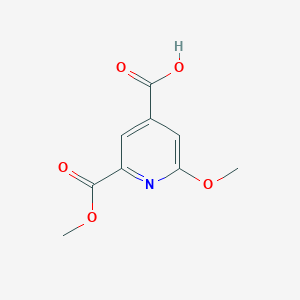

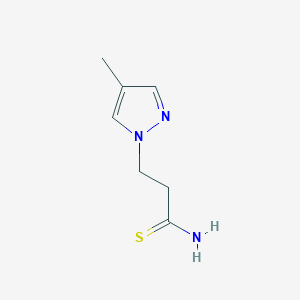

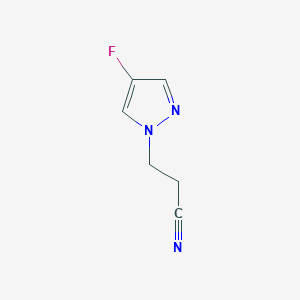
![(1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13152084.png)
